molecular formula C22H25N5O7 B14240237 2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine CAS No. 364337-87-1

2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine

Cat. No.: B14240237
CAS No.: 364337-87-1
M. Wt: 471.5 g/mol
InChI Key: UGGPIVKBZIKTFZ-ZMSDIMECSA-N
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Description

2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine is a chemical compound that belongs to the class of nucleoside analogs It is structurally related to inosine, a nucleoside that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, selective acylation, and deprotection. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying nucleoside metabolism.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleoside metabolism, modulating signaling pathways, or inducing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyinosine: A related nucleoside analog with similar structural features but lacking the acylated amino group.

    8-Azidoadenosine: Another nucleoside analog with modifications at the 8-position, used in biochemical studies.

    2’-Deoxy-2-[(2-methylpropanoyl)amino]adenosine: A compound with a similar acylation pattern but different base structure.

Uniqueness

2’-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine is unique due to its specific acylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

364337-87-1

Molecular Formula

C22H25N5O7

Molecular Weight

471.5 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-2-methyl-N-(2-phenoxyacetyl)propanamide

InChI

InChI=1S/C22H25N5O7/c1-12(2)21(32)26(16(30)10-33-13-6-4-3-5-7-13)22-25-18-19(23-11-24-20(18)31)27(22)17-8-14(29)15(9-28)34-17/h3-7,11-12,14-15,17,28-29H,8-10H2,1-2H3,(H,23,24,31)/t14-,15+,17+/m0/s1

InChI Key

UGGPIVKBZIKTFZ-ZMSDIMECSA-N

Isomeric SMILES

CC(C)C(=O)N(C1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=CNC2=O)C(=O)COC4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)N(C1=NC2=C(N1C3CC(C(O3)CO)O)N=CNC2=O)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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